molecular formula C5H2BrFIN B1503475 3-Bromo-2-fluoro-5-iodopyridine CAS No. 697300-72-4

3-Bromo-2-fluoro-5-iodopyridine

Cat. No.: B1503475
CAS No.: 697300-72-4
M. Wt: 301.88 g/mol
InChI Key: MLOIGFZNGAEEDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-fluoro-5-iodopyridine is a halogenated pyridine derivative characterized by the presence of bromine, fluorine, and iodine atoms on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Pyridine Derivatives: The compound can be synthesized through the halogenation of pyridine derivatives. This involves the substitution of hydrogen atoms on the pyridine ring with halogen atoms (bromine, fluorine, and iodine) using appropriate halogenating agents.

  • Direct Halogenation: Direct halogenation of pyridine using elemental halogens (Br2, F2, I2) under controlled conditions can yield the desired product. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure selective halogenation.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced using a batch process where pyridine derivatives are reacted with halogenating agents in a controlled environment.

  • Continuous Flow Process: Continuous flow reactors can also be employed for the large-scale production of this compound, offering better control over reaction parameters and improved safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the halogenated pyridine to simpler derivatives.

  • Substitution Reactions: Substitution reactions involving the replacement of halogen atoms with other functional groups are common.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation can yield carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Reduction typically results in the formation of amines or other reduced derivatives.

  • Substitution Products: Substitution reactions can produce a wide range of functionalized pyridines.

Scientific Research Applications

3-Bromo-2-fluoro-5-iodopyridine finds applications in various scientific research areas:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is utilized in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds.

  • Industry: The compound is employed in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 3-Bromo-2-fluoro-5-iodopyridine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context.

Comparison with Similar Compounds

  • 3-Bromo-2-fluoropyridine: Lacks the iodine atom.

  • 5-Bromo-3-fluoro-2-iodopyridine: Similar structure but different positions of halogens.

  • 2,5-Dibromopyridine: Contains two bromine atoms but lacks fluorine and iodine.

Uniqueness: 3-Bromo-2-fluoro-5-iodopyridine is unique due to the presence of three different halogens on the pyridine ring, which imparts distinct electronic and steric properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

3-bromo-2-fluoro-5-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFIN/c6-4-1-3(8)2-9-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOIGFZNGAEEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673172
Record name 3-Bromo-2-fluoro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697300-72-4
Record name 3-Bromo-2-fluoro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-fluoro-5-iodopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-fluoro-5-iodopyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-fluoro-5-iodopyridine
Reactant of Route 3
3-Bromo-2-fluoro-5-iodopyridine
Reactant of Route 4
3-Bromo-2-fluoro-5-iodopyridine
Reactant of Route 5
3-Bromo-2-fluoro-5-iodopyridine
Reactant of Route 6
3-Bromo-2-fluoro-5-iodopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.